molecular formula C22H28FN3O B5154794 N-benzyl-N'-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)urea

N-benzyl-N'-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)urea

Cat. No. B5154794
M. Wt: 369.5 g/mol
InChI Key: ALTRXENIOYSFIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N'-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as BFU-755, and it belongs to the class of urea-based compounds.

Mechanism of Action

The exact mechanism of action of BFU-755 is not fully understood. However, it is believed that BFU-755 exerts its antiproliferative and pro-apoptotic effects by inhibiting the activity of certain enzymes that are essential for the survival and growth of cancer cells. Moreover, BFU-755 has been shown to induce oxidative stress in cancer cells, which leads to the accumulation of reactive oxygen species (ROS) and ultimately, cell death.
Biochemical and Physiological Effects:
BFU-755 has been shown to exhibit potent antiproliferative and pro-apoptotic effects in various cancer cell lines. Moreover, BFU-755 has been shown to induce oxidative stress in cancer cells, which leads to the accumulation of ROS and ultimately, cell death. However, the exact biochemical and physiological effects of BFU-755 on normal cells and tissues are not fully understood.

Advantages and Limitations for Lab Experiments

One of the major advantages of BFU-755 is its potent antiproliferative and pro-apoptotic effects against various cancer cell lines. Moreover, BFU-755 has been shown to exhibit low toxicity in normal cells and tissues. However, one of the major limitations of BFU-755 is its poor solubility in water, which makes it difficult to administer in vivo. Moreover, the exact toxicity profile of BFU-755 in vivo is not fully understood.

Future Directions

There are several future directions for the research and development of BFU-755. One of the major future directions is to improve the solubility of BFU-755 in water, which would make it easier to administer in vivo. Moreover, further studies are needed to determine the exact toxicity profile of BFU-755 in vivo. Additionally, there is a need for further studies to determine the exact mechanism of action of BFU-755 and its effects on normal cells and tissues. Finally, there is a need for further studies to determine the potential therapeutic applications of BFU-755 in other diseases, such as neurodegenerative diseases and autoimmune disorders.
Conclusion:
In conclusion, BFU-755 is a promising chemical compound that exhibits potent antiproliferative and pro-apoptotic effects against various cancer cell lines. However, further studies are needed to determine the exact mechanism of action of BFU-755 and its effects on normal cells and tissues. Additionally, there is a need for further studies to determine the potential therapeutic applications of BFU-755 in other diseases.

Synthesis Methods

The synthesis of BFU-755 involves the reaction of N-benzyl-N'-methylurea with 1-[2-(4-fluorophenyl)ethyl]-4-piperidinylmethyl chloride. This reaction leads to the formation of a white crystalline solid that is further purified using recrystallization techniques. The purity of the compound is determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

BFU-755 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Several studies have shown that BFU-755 exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, BFU-755 has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the prevention and treatment of cancer.

properties

IUPAC Name

1-benzyl-3-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O/c23-21-8-6-18(7-9-21)10-13-26-14-11-20(12-15-26)17-25-22(27)24-16-19-4-2-1-3-5-19/h1-9,20H,10-17H2,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTRXENIOYSFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=CC=C2)CCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-({1-[2-(4-fluorophenyl)ethyl]piperidin-4-YL}methyl)urea

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